molecular formula C15H18N4 B2621311 4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline CAS No. 1216064-99-1

4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline

Cat. No.: B2621311
CAS No.: 1216064-99-1
M. Wt: 254.337
InChI Key: PNUPINNTNCIMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline is a heterocyclic compound that contains both piperidine and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of the piperidine ring, a six-membered heterocycle containing one nitrogen atom, and the pyridazine ring, a six-membered ring with two adjacent nitrogen atoms, contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline typically involves the formation of the pyridazine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of hydrazine derivatives with appropriate diketones or ketoesters to form the pyridazine ring. Subsequent nucleophilic substitution reactions introduce the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including cyclization, hydrogenation, and functional group transformations. The use of catalysts, such as palladium or nickel, can facilitate these reactions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline is unique due to the combination of both piperidine and pyridazine rings in its structure. This dual-ring system contributes to its distinct chemical properties and potential for diverse biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-(6-piperidin-1-ylpyridazin-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c16-13-6-4-12(5-7-13)14-8-9-15(18-17-14)19-10-2-1-3-11-19/h4-9H,1-3,10-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUPINNTNCIMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.